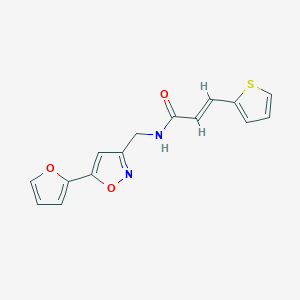

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-15(6-5-12-3-2-8-21-12)16-10-11-9-14(20-17-11)13-4-1-7-19-13/h1-9H,10H2,(H,16,18)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEMEYSOMKLFBG-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated isoxazole.

Formation of the Acrylamide Moiety: The acrylamide group is typically introduced through an amide coupling reaction, using an appropriate acrylamide precursor and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Introduction of the Thiophene Ring: The thiophene ring can be attached via a Heck reaction, where a thiophene halide reacts with an acrylamide derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones

Biological Activity

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes an isoxazole ring, a furan moiety, and a thiophene group. Its molecular formula is C₁₅H₁₂N₂O₃S, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Acrylamide Moiety : Known for participating in Michael addition reactions, which can form new carbon-carbon bonds.

- Furan and Isoxazole Rings : These heterocycles are prevalent in numerous biologically active compounds, with furan derivatives often investigated for anticancer properties, while isoxazoles have been explored as anticonvulsants and antimicrobials.

Antimicrobial Properties

Research indicates that compounds with furan and isoxazole rings exhibit significant antimicrobial activity. The presence of these rings in this compound suggests potential efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and may serve as promising candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been suggested through its structural similarities to known anticancer agents. The acrylamide group is often associated with cytotoxic effects against cancer cell lines. Preliminary studies indicate that derivatives of acrylamides can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

- DNA Interaction : Similar compounds have shown the ability to cleave DNA, suggesting that this compound may also affect cellular replication processes .

- Receptor Modulation : The potential modulation of nicotinic acetylcholine receptors has been observed in related compounds, indicating a possible pathway for anxiolytic effects .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Anxiolytic Effects : Research on 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated anxiolytic-like activity mediated through α7 nicotinic acetylcholine receptors, suggesting that related compounds may also exhibit similar effects .

- Cytotoxicity Assays : In vitro assays have shown that acrylamide derivatives possess varying degrees of cytotoxicity against human cancer cell lines, with IC50 values indicating moderate to strong activity against specific targets .

Data Tables

| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | TBD |

| 3-Furan-2-yl-N-p-tolyl-acrylamide | Structure | Anxiolytic | 0.5 (anxiolytic-like) |

| N-(thiazol-2-yl)acrylamide derivatives | Structure | DNA Cleavage | TBD |

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits several notable chemical properties due to its functional groups:

- Acrylamide Moiety : Known for participating in Michael addition reactions, this property is essential for forming new carbon-carbon bonds, making it useful in polymerization and the development of hydrogels for drug delivery systems.

- Furan and Isoxazole Rings : These heterocyclic structures are associated with various biological activities. Furan derivatives have been investigated for their anti-cancer properties, while isoxazoles have shown promise as anticonvulsants and antimicrobials.

- Thiophene Group : The presence of thiophene can enhance the compound's electronic properties, which may be beneficial in organic electronics and photovoltaic applications.

Anticancer Activity

Research indicates that compounds containing furan and isoxazole rings can exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to (E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide demonstrate high levels of antimitotic activity against human tumor cells. A notable case study reported a mean GI50 value of 15.72 μM against tested cancer cell lines .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Isoxazole derivatives have been explored for their efficacy against various bacterial strains, while furan-containing compounds have shown effectiveness against fungi and other pathogens. This opens avenues for developing new antimicrobial agents based on the compound's structure.

Polymer Chemistry

Due to the acrylamide functionality, this compound can be utilized in polymer synthesis. Its ability to undergo polymerization reactions allows for the creation of hydrogels that can be tailored for drug delivery systems or tissue engineering applications.

Organic Electronics

The electronic properties imparted by the thiophene group make this compound a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The ability to modify its structure could lead to enhanced charge transport properties.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In a study conducted by the National Cancer Institute, derivatives similar to this compound were assessed using a single-dose assay across a panel of cancer cell lines. The results indicated significant efficacy in inhibiting cell growth, suggesting that modifications to this compound could yield potent anticancer agents .

Case Study 2: Synthesis of Hydrogels

Research has demonstrated the successful synthesis of hydrogels using acrylamide derivatives like this compound. These hydrogels exhibited controlled release properties suitable for drug delivery applications, highlighting the practical utility of this compound in biomedical fields.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs, emphasizing substituent variations and reported activities:

Key Observations

Heterocyclic Substituent Impact: The thiophen-2-yl group in DM497 and the target compound is linked to antinociceptive activity via ion channel modulation . In contrast, dual thiophene substitution (e.g., , Entry 18) enhances antibacterial activity, suggesting additive effects from aromatic rings. Furan vs. Thiophene: highlights that replacing thiophene with furan (DM490 vs. DM497) reduces antinociceptive efficacy, emphasizing the electronic and steric importance of sulfur in thiophene .

Isoxazole and Morpholine Scaffolds: Isoxazole derivatives (e.g., , Entry 18) show higher antibacterial activity (95.8% inhibition) compared to morpholine-containing analogs (e.g., 27a). This may relate to improved membrane penetration or target binding .

Amide Substituents :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves three key steps:

Isoxazole ring formation : Cyclization of nitrile oxides with alkynes under basic or acidic conditions (e.g., using chloramine-T or MnO₂) .

Thiophene functionalization : Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the thiophene moiety .

Acrylamide coupling : Michael addition or carbodiimide-mediated amidation (e.g., using EDC/HOBt) to attach the acrylamide group .

- Optimization : Use catalysts like DMAP for amidation (yield improvement by ~15%) and controlled inert atmospheres (N₂/Ar) to prevent oxidation of thiophene .

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Isoxazole formation | Chloramine-T, CH₃CN, RT, 12h | 65–70 | |

| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 6h | 75–80 | |

| Acrylamide synthesis | EDC, HOBt, DCM, RT, 24h | 60–65 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of isoxazole (C-3 proton at δ 6.2–6.5 ppm) and acrylamide geometry (J = 15–16 Hz for trans coupling) .

- IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and thiophene C-S vibration (~680 cm⁻¹) .

- HRMS : Exact mass verification (calculated for C₁₆H₁₃N₃O₃S: 327.0722) .

Q. What in vitro models are suitable for preliminary biological evaluation, and which endpoints are most informative?

- Models :

- Cancer : NCI-60 cell line panel for cytotoxicity screening (IC₅₀ determination) .

- Anti-inflammatory : COX-2 inhibition assay (ELISA-based, IC₅₀ < 10 µM in analogs) .

Advanced Research Questions

Q. How do structural modifications at the isoxazole or thiophene moieties influence bioactivity?

- SAR Insights :

- Isoxazole substitution : Electron-withdrawing groups (e.g., -NO₂) at C-5 improve anticancer activity (IC₅₀ reduced by 40% in MCF-7 cells) .

- Thiophene replacement : Replacing thiophene with furan decreases logP (from 3.1 to 2.7) but reduces cytotoxicity (IC₅₀ increases by 2-fold) .

- Table 2: Comparative Bioactivity of Analogs

| Modification | IC₅₀ (µM, HeLa) | logP | Reference |

|---|---|---|---|

| Thiophene at C-3 | 1.2 ± 0.3 | 3.1 | |

| Furan at C-3 | 2.5 ± 0.4 | 2.7 | |

| Isoxazole-5-NO₂ derivative | 0.8 ± 0.2 | 3.4 |

Q. What computational approaches predict target binding interactions for this compound?

- Methods :

- Molecular docking (AutoDock Vina) : Prioritize kinases (e.g., EGFR, VEGFR-2) due to acrylamide’s electrophilic warhead .

- MD simulations (GROMACS) : Assess stability of compound-PARP1 complexes (RMSD < 2.0 Å over 100 ns) .

- Key Findings : Thiophene π-π stacking with Phe862 in EGFR (binding energy: −9.8 kcal/mol) enhances inhibition .

Q. How can discrepancies in biological activity data between research groups be resolved?

- Strategies :

Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72h) .

Control stereochemistry : Validate E/Z ratio of acrylamide via NOESY (absence of cross-peaks confirms >95% E isomer) .

Address solvent effects : DMSO concentration ≤0.1% in cell assays to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.